Boric acid, pinacol ester

Catalog No.
S752123
CAS No.
25240-59-9
M.F
C6H13BO3
M. Wt
143.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boric acid, pinacol ester

CAS Number

25240-59-9

Product Name

Boric acid, pinacol ester

IUPAC Name

2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C6H13BO3

Molecular Weight

143.98 g/mol

InChI

InChI=1S/C6H13BO3/c1-5(2)6(3,4)10-7(8)9-5/h8H,1-4H3

InChI Key

ZZPNDIHOQDQVNU-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)O

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)O

Inhibition of 5-HT7 Receptor

BPE has been identified as a potent inhibitor of the serotonin receptor subtype 5-HT7. This receptor plays a role in various physiological processes, including mood regulation, cognition, and cardiovascular function. Studies suggest that BPE's ability to block 5-HT7 activity might be beneficial in treating conditions like anxiety, depression, and migraines [1].

Source

Boric acid, pinacol ester - Biosynth:

Anti-proliferative Effects

Research indicates BPE's potential for controlling abnormal cell growth. Studies have shown it to inhibit the activity of growth factors and enzymes involved in cell proliferation. This property makes BPE a candidate for investigating treatments for hyperproliferative diseases like cancer and fibrosis [1].

Source

Boric acid, pinacol ester - Biosynth:

Autoimmune Disease Treatment

BPE's immunomodulatory properties are being explored for their potential in managing autoimmune diseases. Studies suggest it might regulate immune cell activity and reduce inflammation, which are key factors in autoimmune disorders [1].

Source

Boric acid, pinacol ester - Biosynth:

Chronic Myeloid Leukemia (CML) Therapy

Research is investigating BPE's ability to disrupt a specific copper complex associated with the BCR-ABL kinase, a protein driving CML development. By interfering with this complex, BPE might offer a novel therapeutic approach for CML [1].

Source

Boric acid, pinacol ester - Biosynth:

Boric acid pinacol ester, commonly referred to as boronic acid pinacol ester, is a significant compound in organic chemistry. It consists of a boron atom bonded to a pinacol-derived alkoxy group. This compound is notable for its stability and reactivity, making it a valuable intermediate in various synthetic processes. The structure can be represented as R-B(OR')2, where R is an organic group and R' is derived from pinacol.

BAP's mechanism of action depends on the specific application. In medicinal chemistry, it is being investigated for its ability to:

  • Inhibit the 5-HT7 receptor, a target for treating neuropsychiatric disorders [].
  • Act as a growth factor inhibitor with potential in treating autoimmune diseases [].
  • Disrupt protein-protein interactions involved in chronic myeloid leukemia [].

The exact mechanisms underlying these effects are still under investigation [, ].

  • Cross-Coupling Reactions: They are widely used in Suzuki-Miyaura coupling reactions, where they react with aryl halides to form biaryl compounds. This reaction benefits from the stability of boronic esters compared to their acid counterparts, allowing for milder conditions and higher yields .
  • Homologation: The ester can undergo homologation reactions, where an alkyl group migrates from boron to carbon, facilitating the formation of new carbon-boron bonds .
  • Electrophilic Substitution: Boronic esters can engage in electrophilic allyl shifts and other substitution reactions, acting as nucleophiles in various contexts .

While boric acid pinacol esters are primarily utilized in synthetic organic chemistry, they exhibit some biological activity. Research indicates that certain boronic compounds can have antimicrobial properties and may interact with biological systems through enzyme inhibition or modulation of cellular pathways. Their potential as therapeutic agents is an area of ongoing investigation .

The synthesis of boric acid pinacol esters can be achieved through several methods:

  • Direct Esterification: This involves the reaction of boronic acids with pinacol under acidic conditions, leading to the formation of the ester .
  • Cross-Coupling Techniques: Utilizing palladium-catalyzed reactions allows for the formation of these esters from aryl halides and pinacolborane, facilitating the introduction of various aryl groups into the boronic structure .
  • Controlled Speciation: Recent advancements have introduced methods for controlling the speciation of boronic acids in solution, enhancing chemoselectivity and yielding specific pinacol esters more efficiently .

Boric acid pinacol esters have diverse applications:

  • Synthetic Intermediates: They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
  • Catalysts: These compounds are often employed in catalytic systems for various organic transformations due to their ability to stabilize reactive intermediates.
  • Materials Science: They are utilized in the development of advanced materials, including polymers and nanomaterials, owing to their unique chemical properties .

Studies on the interactions of boric acid pinacol esters with other chemical species reveal their role in catalysis and reactivity patterns. For instance:

  • Reactivity with Electrophiles: Boronic esters show varied reactivity depending on their substituents, influencing their use in different coupling reactions and electrophilic substitutions .
  • Biological Interactions: Investigations into their biological activity suggest potential interactions with enzymes and receptors, although further research is needed to fully elucidate these mechanisms .

Boric acid pinacol ester shares similarities with several other compounds but maintains unique characteristics that set it apart. Below is a comparison with similar compounds:

Compound NameStructure TypeUnique Features
Allylboronic acid pinacol esterBoronic esterExhibits unique reactivity patterns in allylation
Phenylboronic acid trimethylene glycol esterBoronic esterMore stable but less versatile than pinacol esters
DiisopropoxymethylboraneBorane derivativeLess sterically hindered; used for different coupling strategies
9-BBN (9-Borabicyclo[3.3.1]nonane)Boron complexHighly reactive; often used in hydroboration reactions

Boric acid pinacol ester stands out due to its balance of stability and reactivity, making it particularly useful in cross-coupling reactions compared to other boron-containing compounds.

Boric acid, pinacol ester, systematically named 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, possesses the molecular formula C6H13BO3 with a molecular weight of 143.98 grams per mole [1]. The compound is characterized by a boron atom bonded to a pinacol moiety, forming a stable cyclic ester structure . The systematic name according to International Union of Pure and Applied Chemistry nomenclature is 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol [3] [4].

The molecular structure features a five-membered dioxaborolane ring where the boron atom adopts trigonal planar geometry [5]. The compound contains a boron atom covalently bonded to two oxygen atoms from the pinacol ligand and one hydroxyl group [1]. The Chemical Abstracts Service registry number for this compound is 25240-59-9 [1] [3].

The bonding properties are characterized by boron-oxygen bond lengths that differ significantly from typical boronic acids [6]. In boronic esters, the boron-oxygen bond length ranges from 1.35 to 1.38 angstroms, representing a slight elongation compared to boronic acids where the range is 1.31 to 1.35 angstroms [6]. The dioxaborolane unit of pinacol ester derivatives exhibits near planarity [5].

The structural modification through pinacol esterification enhances stability, solubility in organic solvents, and compatibility with transition-metal-catalyzed reactions . The boron atom in the ester maintains its electrophilic character while being stabilized by the cyclic ester formation . The endocyclic boron-oxygen bond is slightly longer than typical boron-hydroxyl bonds due to geometrical constraints of the ring, which prevents effective lone pair conjugation between the endocyclic oxygen and the vacant orbital of boron [5].

Crystallographic Data and Analysis

Crystallographic analysis of boric acid, pinacol ester reveals important structural parameters that distinguish it from other boronic acid derivatives [8]. The compound exhibits specific bond length characteristics with boron-carbon distances of approximately 1.560 angstroms and boron-oxygen distances ranging from 1.314 to 1.316 angstroms [8].

X-ray crystallographic studies of related pinacol boronic esters demonstrate that the dioxaborolane framework maintains a nearly planar configuration [5] [9]. The crystal structure analysis shows that boronic esters generally adopt different packing arrangements compared to their corresponding boronic acids due to the absence of extensive hydrogen bonding networks [5].

The crystallographic data indicates that the five-membered dioxaborolane ring introduces slight deviations from perfect planarity in the tricoordinate boronate unit [5]. This deviation is attributed to the cyclic nature of the ester, which induces geometric constraints that affect the bond angles around the boron center [5].

Crystal packing studies reveal that pinacol boronic esters typically form less extensive intermolecular interactions compared to boronic acids, as the hydroxyl groups available for hydrogen bonding are reduced [9]. The molecular packing is primarily governed by van der Waals interactions and weak dipole-dipole interactions [9].

The crystallographic analysis demonstrates that the tetramethyl substitution pattern of the pinacol moiety provides steric protection around the boron center, contributing to the enhanced stability of these compounds [9]. This steric shielding restricts the formation of non-covalent bonding between boron sites, resulting in extensive separation of boron atoms with interatomic distances exceeding 5 angstroms [10].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy (Proton, Carbon-13, Boron-11)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of boric acid, pinacol ester across multiple nuclei [11] [12]. Boron-11 nuclear magnetic resonance spectroscopy is particularly diagnostic for boronic ester compounds [11].

Boron-11 Nuclear Magnetic Resonance Spectroscopy

Boron-11 nuclear magnetic resonance analysis reveals characteristic chemical shifts for pinacol boronic esters in the range of 26.0 to 31.0 parts per million [11]. The isotropic chemical shift typically appears around 30 parts per million, consistent with trigonal boron coordination [10]. Quadrupolar coupling constants range from 2.66 to 2.89 megahertz, with asymmetry parameters between 0.37 and 0.68 [11].

The span values for pinacol boronic esters, representing chemical shift anisotropy, range from 10 to 30 parts per million, which is generally smaller than those observed for boronic acids [11]. This reduction in span is attributed to the cyclic ester formation that affects the electronic environment around the boron nucleus [11].

Proton Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of boric acid, pinacol ester displays characteristic peaks for the tetramethyl groups of the pinacol moiety [13]. The methyl groups typically appear as singlets around 1.24 parts per million due to the symmetrical environment created by the pinacol framework [13]. The hydroxyl proton attached to boron appears as a distinct signal, often observed in the range of 6-8 parts per million [14].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance analysis shows characteristic signals for the pinacol carbons [13]. The quaternary carbons of the pinacol moiety appear around 82-85 parts per million, while the methyl carbons resonate around 24-25 parts per million [13]. The carbon directly attached to boron is typically not observed due to quadrupolar relaxation effects [13].

Infrared Spectroscopy

Infrared spectroscopy provides distinctive fingerprint regions for identifying boronate ester functionalities in boric acid, pinacol ester [15]. The vibrational characteristics have been systematically investigated using both experimental and computational approaches [15].

Characteristic infrared bands for boronate esters include boron-oxygen stretching vibrations in the fingerprint region [15]. However, these vibrations often overlap with typical organic functional group signals, requiring careful analysis for definitive identification [15]. The presence of the cyclic ester structure introduces specific vibrational modes not observed in linear boronic acids [15].

The tetramethyl groups of the pinacol moiety contribute characteristic carbon-hydrogen stretching and bending vibrations [16] [17]. Methyl stretching vibrations typically appear in the 2800-3000 wavenumber region, while methyl bending modes are observed around 1300-1500 wavenumbers [16].

The boron-oxygen bond stretching vibrations provide diagnostic information about the ester linkage [15]. These vibrations are influenced by the cyclic nature of the dioxaborolane ring and appear at frequencies distinct from those of linear boronic acids [15].

Mass Spectrometry

Mass spectrometric analysis of boric acid, pinacol ester reveals characteristic fragmentation patterns and molecular ion peaks [18] [19]. The molecular ion peak appears at mass-to-charge ratio 144, corresponding to the protonated molecular ion [1].

Gas chromatography-mass spectrometry analysis demonstrates that pinacol boronic esters can be directly analyzed with detection limits reaching 2.5 parts per million in matrix samples [18]. The mass spectrometric fragmentation typically involves loss of pinacol fragments and boron-containing species [18].

Matrix-assisted laser desorption/ionization mass spectrometry provides enhanced detection capabilities for boronic acid derivatives [19]. Pinacol ester formation improves the detection efficiency compared to free boronic acids, which often undergo trimerization and dehydration reactions that complicate analysis [19].

Electrospray ionization mass spectrometry shows characteristic ionization patterns for pinacol boronic esters [20]. The stable cyclic ester structure resists fragmentation under mild ionization conditions, providing reliable molecular ion detection [20].

The mass spectrometric analysis benefits from the enhanced stability of the pinacol ester compared to free boronic acids [19]. This stability prevents unwanted side reactions during ionization and provides more consistent analytical results [19].

Computational Studies of Structure

Computational studies provide detailed insights into the electronic structure and bonding characteristics of boric acid, pinacol ester [21] [22]. Density functional theory calculations using various basis sets have been employed to understand the structural and electronic properties [11].

Natural bonding orbital analysis reveals important electronic interactions within the pinacol boronic ester structure [23]. The calculations demonstrate how the cyclic ester formation affects the electron density distribution around the boron center [23]. The orbital interactions between boron and oxygen atoms in the dioxaborolane ring show characteristic patterns distinct from linear boronic acids [23].

Computational modeling of boron-11 electric field gradient and chemical shift tensors provides correlation with experimental nuclear magnetic resonance data [11]. The calculations using generalized gradient approximation with revised Perdew-Burke-Ernzerhof density functional theory show the best agreement with experimental results [11].

The computational studies reveal that the span values in nuclear magnetic resonance spectroscopy correlate positively with dihedral angles describing the orientation of the boronic ester functional group relative to aromatic systems [11]. This relationship provides insight into the conformational preferences of pinacol boronic esters [11].

Theoretical investigations of protodeboronation mechanisms demonstrate that pinacol boronate anions exhibit significantly enhanced stability compared to boronic acid derivatives [21]. The computational analysis shows that pinacol boronate is approximately two orders of magnitude more stable to direct base-catalyzed protodeboronation [21].

Molecular modeling studies indicate that the tetramethyl substitution pattern of the pinacol moiety provides substantial steric protection around the boron center [10]. This steric shielding contributes to the observed stability and reduced reactivity compared to less substituted boronic esters [10].

Wikipedia

Boric acid pinacol ester

Dates

Last modified: 08-15-2023

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